molecular formula C11H16ClNO2 B2752916 2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol CAS No. 940357-47-1

2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol

Cat. No.: B2752916
CAS No.: 940357-47-1
M. Wt: 229.7
InChI Key: HHQYDPYIKOFOPS-UHFFFAOYSA-N
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Description

2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with a complex structure that includes a chlorobenzylamino group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 2-chlorobenzylamine with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Chloroethoxy)ethoxy]ethanol
  • 2-(2-Chloroethoxy)ethanol
  • 2-[2-(2-Aminoethoxy)ethoxy]ethanol

Uniqueness

2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQYDPYIKOFOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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